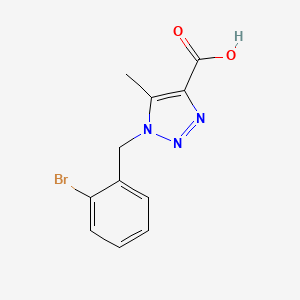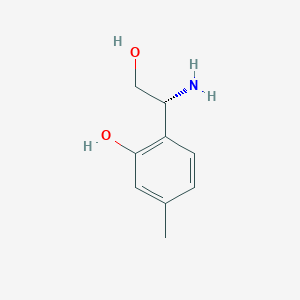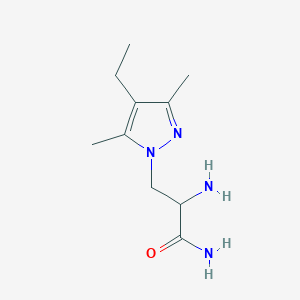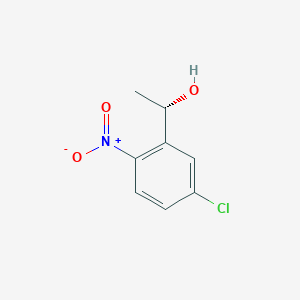
(S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is a chiral compound with a specific stereochemistry denoted by the (S) configuration This compound is characterized by the presence of a chloro group and a nitro group on a phenyl ring, along with an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol typically involves the following steps:
Nitration: The starting material, 5-chlorophenyl, undergoes nitration to introduce the nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the (S)-enantiomer.
Alcohol Formation: Finally, the amine is converted to the ethan-1-ol moiety through a series of reactions involving protection and deprotection steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro and nitro groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with enzymes or receptors. The ethan-1-ol moiety may also play a role in its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
®-1-(5-Chloro-2-nitrophenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
1-(5-Chloro-2-nitrophenyl)ethan-1-one: Lacks the ethan-1-ol moiety.
5-Chloro-2-nitroaniline: Lacks the ethan-1-ol moiety and has an amine group instead.
Uniqueness: (S)-1-(5-Chloro-2-nitrophenyl)ethan-1-ol is unique due to its specific (S) configuration, which can influence its reactivity and interactions with other molecules. Its combination of chloro, nitro, and ethan-1-ol groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C8H8ClNO3 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
(1S)-1-(5-chloro-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8ClNO3/c1-5(11)7-4-6(9)2-3-8(7)10(12)13/h2-5,11H,1H3/t5-/m0/s1 |
InChI-Schlüssel |
RYPXIBNSMBAQEU-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


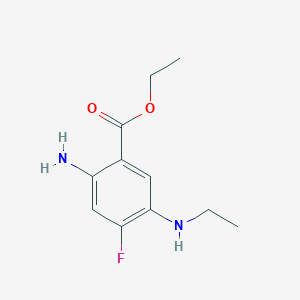
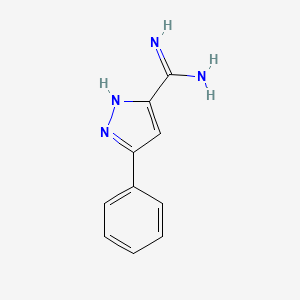
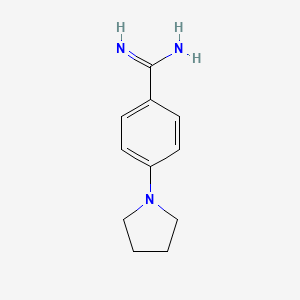

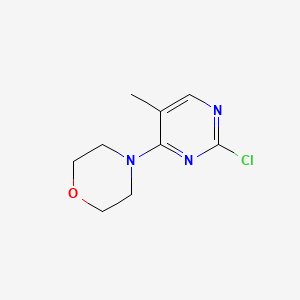


![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)

